

# ML67-33: A Technical Guide to a Selective K2P Channel Activator

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **ML67-33**

Cat. No.: **B609174**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**ML67-33** is a small molecule activator of the two-pore domain potassium (K2P) channels, specifically targeting the temperature- and mechano-sensitive members of this family: TREK-1 (K2P2.1), TREK-2 (K2P10.1), and TRAAK (K2P4.1).<sup>[1][2]</sup> Identified through a high-throughput yeast-based functional screen, **ML67-33** has emerged as a valuable pharmacological tool for investigating the physiological roles of these channels and as a potential therapeutic lead, particularly in the context of pain and migraine.<sup>[1]</sup> This technical guide provides a comprehensive overview of the molecular properties, mechanism of action, experimental protocols, and relevant signaling pathways associated with **ML67-33**.

## Core Molecular and Chemical Properties

**ML67-33** is a dihydroacridine analogue with the following key properties:

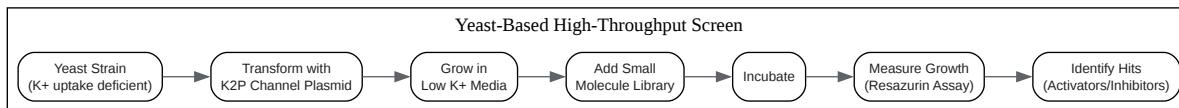
| Property         | Value                     | Reference |
|------------------|---------------------------|-----------|
| Molecular Weight | 374.27 g/mol              | [2]       |
| Chemical Formula | <chem>C18H17Cl2N5</chem>  | [2]       |
| CAS Number       | 1443290-89-8              |           |
| Purity           | ≥98% (HPLC)               |           |
| Solubility       | Soluble to 100 mM in DMSO |           |
| Storage          | Store at -20°C            |           |

## Mechanism of Action

**ML67-33** selectively activates TREK-1, TREK-2, and TRAAK channels, which are members of the K2P family responsible for generating "leak" potassium currents. These currents play a crucial role in setting the resting membrane potential and regulating cellular excitability. Biophysical studies have revealed that **ML67-33** increases channel currents by activating the extracellular selectivity filter-based C-type gate, which is a core gating apparatus for these channels. This activation is reversible.

The potency of **ML67-33** varies slightly depending on the specific channel and the experimental system used for its characterization.

| Channel Subtype  | Experimental System | EC <sub>50</sub> (μM) |
|------------------|---------------------|-----------------------|
| TREK-1 (K2P2.1)  | Xenopus oocytes     | 21.8 - 29.4           |
| HEK293 cells     | 9.7                 |                       |
| TREK-2 (K2P10.1) | Xenopus oocytes     | 30.2                  |
| TRAAK (K2P4.1)   | Xenopus oocytes     | 27.3                  |


## Experimental Protocols

### High-Throughput Screening for K2P Channel Modulators (Yeast-Based Assay)

**ML67-33** was originally identified from a screen of 106,281 small molecules using a yeast-based assay. This method leverages a potassium-uptake-deficient yeast strain (SGY1528) where growth is dependent on the function of an expressed mammalian K2P channel.

#### Methodology:

- Yeast Strain and Plasmids: The *Saccharomyces cerevisiae* strain SGY1528, which lacks endogenous potassium uptake systems, is transformed with a plasmid encoding the target K2P channel (e.g., K2P2.1/TREK-1).
- Growth Conditions: Transformed yeast are grown in liquid media with limited potassium concentrations (e.g., 0-2 mM KCl).
- Compound Screening: The library of small molecules is added to the yeast cultures in a 384-well plate format.
- Growth Readout: Yeast growth is monitored as a measure of channel activity. A common method is the use of a resazurin-based fluorescence assay, where metabolically active yeast reduces resazurin to the fluorescent resorufin.
- Hit Identification: Compounds that either enhance (activators) or inhibit (inhibitors) yeast growth compared to controls are identified as "hits." **ML67-33** was identified as an activator.



[Click to download full resolution via product page](#)

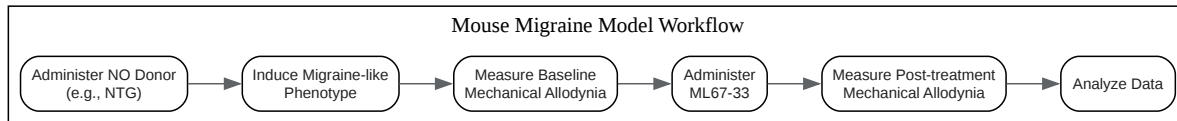
*Experimental workflow for the yeast-based high-throughput screen.*

## Electrophysiological Recording in *Xenopus* Oocytes

The functional effects of **ML67-33** on K2P channels are commonly validated using two-electrode voltage-clamp (TEVC) electrophysiology in *Xenopus laevis* oocytes.

**Methodology:**

- **Oocyte Preparation:** Oocytes are surgically harvested from female *Xenopus laevis* frogs and defolliculated.
- **cRNA Injection:** Oocytes are injected with cRNA encoding the specific K2P channel subtype of interest.
- **Incubation:** Injected oocytes are incubated to allow for channel expression in the plasma membrane.
- **TEVC Recording:** Oocytes are placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and one for current recording.
- **Compound Application:** **ML67-33** is applied to the bath solution at varying concentrations to determine its effect on the channel's current.
- **Data Analysis:** Current-voltage (I-V) relationships are recorded, and dose-response curves are generated to calculate the EC<sub>50</sub>.

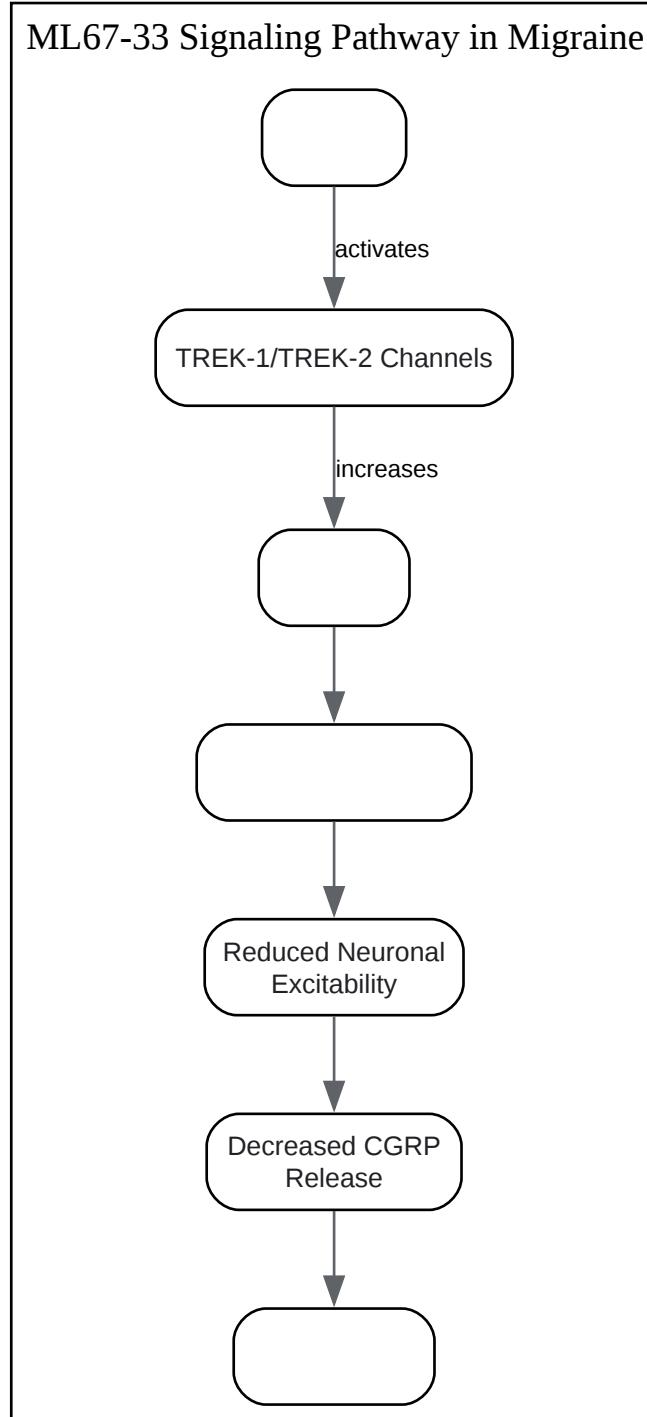

## In Vivo Mouse Model of Migraine

The therapeutic potential of **ML67-33** in migraine has been investigated using a nitric oxide (NO) donor-induced mouse model.

**Methodology:**

- **Animal Model:** C57BL/6J mice are used for this model.
- **Induction of Migraine-like Phenotype:** A migraine-like state is induced by the administration of an NO donor, such as isosorbide dinitrate (ISDN) or nitroglycerin (NTG).
- **Behavioral Testing:** Mechanical allodynia, a common symptom of migraine, is assessed by measuring the withdrawal threshold of the periorbital or hind paw region in response to stimulation with von Frey filaments.
- **Drug Administration:** **ML67-33** is administered to the mice, and its effect on the NO-induced mechanical allodynia is measured.

- Data Analysis: The withdrawal thresholds before and after drug administration are compared to determine the efficacy of **ML67-33** in alleviating migraine-like pain.




[Click to download full resolution via product page](#)

*Experimental workflow for the in vivo mouse migraine model.*

## Signaling Pathway in Migraine Pathophysiology

In the context of migraine, the activation and sensitization of trigeminal ganglion (TG) sensory neurons are key events that lead to the release of pro-inflammatory peptides like calcitonin gene-related peptide (CGRP), contributing to headache. By activating TREK-1 and TREK-2 channels on these neurons, **ML67-33** increases potassium efflux, leading to hyperpolarization of the neuronal membrane. This hyperpolarization makes the neurons less excitable, thereby reducing their firing rate and subsequent release of CGRP. This mechanism is thought to underlie the observed improvement in pain symptoms in the mouse migraine model.



[Click to download full resolution via product page](#)

*Proposed signaling pathway of **ML67-33** in alleviating migraine.*

## Conclusion

**ML67-33** is a selective and potent activator of TREK-1, TREK-2, and TRAAK potassium channels. Its well-characterized molecular properties and mechanism of action make it an invaluable tool for studying the roles of these channels in various physiological and pathophysiological processes. The detailed experimental protocols provided in this guide offer a starting point for researchers interested in utilizing **ML67-33** in their own studies. Furthermore, the elucidation of its signaling pathway in the context of migraine highlights its potential as a novel therapeutic agent for pain management. As research continues, **ML67-33** is poised to further our understanding of K2P channel biology and may pave the way for new drug development strategies.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. A High-Throughput Functional Screen Identifies Small Molecule Regulators of Temperature- and Mechano-Sensitive K2P Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [pubs.acs.org](https://pubs.acs.org) [pubs.acs.org]
- To cite this document: BenchChem. [ML67-33: A Technical Guide to a Selective K2P Channel Activator]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b609174#ml67-33-molecular-weight-and-formula>

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)